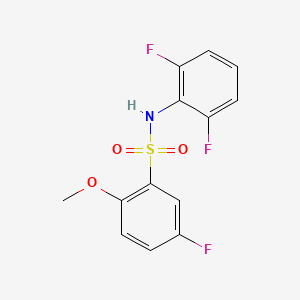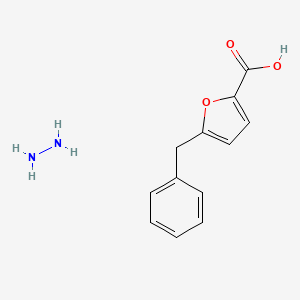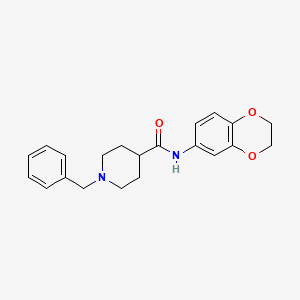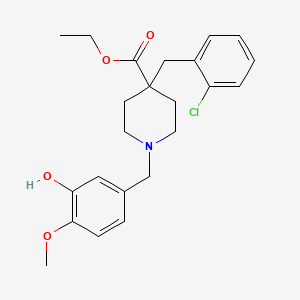![molecular formula C23H28N4O4 B5132631 N-[2-[1-[[5-(hydroxymethyl)furan-2-yl]methyl]piperidin-4-yl]pyrazol-3-yl]-3-phenoxypropanamide](/img/structure/B5132631.png)
N-[2-[1-[[5-(hydroxymethyl)furan-2-yl]methyl]piperidin-4-yl]pyrazol-3-yl]-3-phenoxypropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-[1-[[5-(hydroxymethyl)furan-2-yl]methyl]piperidin-4-yl]pyrazol-3-yl]-3-phenoxypropanamide is a complex organic compound featuring a furan ring, a piperidine ring, a pyrazole ring, and a phenoxypropanamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[1-[[5-(hydroxymethyl)furan-2-yl]methyl]piperidin-4-yl]pyrazol-3-yl]-3-phenoxypropanamide typically involves multi-step organic reactions. One common approach starts with the preparation of the furan derivative, 5-(hydroxymethyl)furan-2-carbaldehyde, which can be synthesized from N-acetylglucosamine through catalytic transformation . This intermediate is then subjected to a series of condensation reactions with various reagents to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of solid acid catalysts for selective reactions and employing green chemistry principles to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
N-[2-[1-[[5-(hydroxymethyl)furan-2-yl]methyl]piperidin-4-yl]pyrazol-3-yl]-3-phenoxypropanamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield 5-formylfuran-2-carbaldehyde or 5-carboxyfuran-2-carbaldehyde .
Aplicaciones Científicas De Investigación
N-[2-[1-[[5-(hydroxymethyl)furan-2-yl]methyl]piperidin-4-yl]pyrazol-3-yl]-3-phenoxypropanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-[2-[1-[[5-(hydroxymethyl)furan-2-yl]methyl]piperidin-4-yl]pyrazol-3-yl]-3-phenoxypropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
5-(hydroxymethyl)furan-2-carbaldehyde: A precursor in the synthesis of the target compound.
N-acetylglucosamine: Used in the initial steps of the synthetic route.
Phenoxypropanamide derivatives:
Uniqueness
N-[2-[1-[[5-(hydroxymethyl)furan-2-yl]methyl]piperidin-4-yl]pyrazol-3-yl]-3-phenoxypropanamide is unique due to its combination of multiple functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Propiedades
IUPAC Name |
N-[2-[1-[[5-(hydroxymethyl)furan-2-yl]methyl]piperidin-4-yl]pyrazol-3-yl]-3-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O4/c28-17-21-7-6-20(31-21)16-26-13-9-18(10-14-26)27-22(8-12-24-27)25-23(29)11-15-30-19-4-2-1-3-5-19/h1-8,12,18,28H,9-11,13-17H2,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIZPCWQPVQZSRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=CC=N2)NC(=O)CCOC3=CC=CC=C3)CC4=CC=C(O4)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B5132556.png)
![6-phenyl-N-[4-(1H-pyrazol-1-yl)benzyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5132561.png)
![N~2~-(4-chlorophenyl)-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5132566.png)




![[4-[(4-Chlorophenyl)methyl]-1-propylsulfonylpiperidin-4-yl]methanol](/img/structure/B5132615.png)
![N-[2-(2-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-2-propanamine](/img/structure/B5132617.png)
![2-(DIMETHYLAMINO)-5-METHYL-1-(4-NITROPHENYL)-4-(2-OXOCYCLOHEXYL)-1H,4H,5H-PYRIDO[3,2-B]INDOLE-3-CARBONITRILE](/img/structure/B5132618.png)

![1-Ethyl-4-[3-(2-methoxyphenoxy)propoxy]benzene](/img/structure/B5132622.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-chloro-4-nitrobenzamide](/img/structure/B5132629.png)
